Glucose 1-phosphate

Description

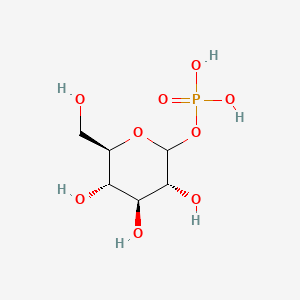

Structure

3D Structure

Properties

Molecular Formula |

C6H13O9P |

|---|---|

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1 |

InChI Key |

HXXFSFRBOHSIMQ-GASJEMHNSA-N |

SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of α-D-Glucose 1-Phosphate in Glycogen Metabolism: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-glucose 1-phosphate (G1P) is a critical metabolic intermediate, standing at the crossroads of glycogen (B147801) synthesis (glycogenesis) and breakdown (glycogenolysis). Its strategic position allows for the efficient storage and mobilization of glucose, the primary energy currency of most living organisms. This technical guide provides an in-depth exploration of the multifaceted role of G1P in glycogen metabolism. We will delve into the biochemical pathways of glycogenolysis and glycogenesis, the enzymatic machinery responsible for the interconversion of G1P, and the intricate regulatory networks that govern these processes. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative enzymatic data, and visual representations of the key signaling and metabolic pathways to support researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Introduction

Glycogen, a branched polymer of glucose, serves as the principal form of glucose storage in animals and fungi. The maintenance of glucose homeostasis is paramount for cellular function, and the dynamic regulation of glycogen metabolism is central to this process. The liver and skeletal muscle are the primary sites of glycogen storage in vertebrates, each with distinct physiological roles. Liver glycogenolysis is crucial for maintaining blood glucose levels, particularly between meals, while muscle glycogen provides a readily available source of glucose for glycolysis during periods of high energy demand, such as strenuous exercise.[1]

The synthesis and degradation of glycogen are not simple reversals of the same pathway but are distinct processes that are reciprocally regulated. At the heart of these pathways lies α-D-glucose 1-phosphate, a molecule whose fate is determined by the energetic state of the cell and hormonal signals. This guide will illuminate the central role of G1P, providing a detailed examination of the enzymes that produce and consume it, and the signaling cascades that control its metabolic destiny.

The Role of α-D-Glucose 1-Phosphate in Glycogenolysis

Glycogenolysis is the catabolic process of breaking down glycogen into glucose. The primary product of this pathway is not free glucose, but rather α-D-glucose 1-phosphate. This is a key feature of glycogenolysis as it traps the glucose molecule within the cell for further metabolism.

The overall reaction for the breakdown of glycogen to glucose-1-phosphate is: Glycogen(n residues) + Pi ⇌ Glycogen(n-1 residues) + α-D-Glucose 1-Phosphate

Key Enzymes in Glycogenolysis

Two key enzymes are responsible for the conversion of glycogen to G1P:

-

Glycogen Phosphorylase: This is the rate-limiting enzyme of glycogenolysis.[2] It catalyzes the phosphorolytic cleavage of the α-1,4-glycosidic bonds at the non-reducing ends of the glycogen chain, releasing glucose units as G1P.[2] The enzyme utilizes inorganic phosphate (B84403) (Pi) for this cleavage, a process known as phosphorolysis. Glycogen phosphorylase cannot, however, cleave the α-1,6-glycosidic bonds at the branch points. Its action ceases four glucose residues away from a branch point.[3]

-

Glycogen Debranching Enzyme: This bifunctional enzyme resolves the branch points in glycogen that are inaccessible to glycogen phosphorylase. It has two distinct catalytic activities:

The Fate of α-D-Glucose 1-Phosphate in Glycogenolysis

Once produced, G1P is converted to glucose 6-phosphate (G6P) by the enzyme phosphoglucomutase .[5] This isomerization is a crucial step as G6P can then enter several metabolic pathways depending on the tissue and the metabolic needs of the organism. In the liver, G6P can be dephosphorylated by glucose-6-phosphatase to free glucose, which is then released into the bloodstream to maintain blood glucose levels. In muscle cells, which lack glucose-6-phosphatase, G6P enters the glycolytic pathway to generate ATP for muscle contraction.

The Role of α-D-Glucose 1-Phosphate in Glycogenesis

Glycogenesis is the anabolic process of synthesizing glycogen from glucose. This pathway is activated in response to high blood glucose levels, typically after a meal.

Key Enzymes in Glycogenesis

The synthesis of glycogen from glucose involves several enzymatic steps, with G1P serving as a key precursor:

-

Hexokinase/Glucokinase: Glucose is first phosphorylated to glucose 6-phosphate (G6P) upon entering the cell. This reaction is catalyzed by hexokinase in most tissues and by glucokinase in the liver and pancreas.[6]

-

Phosphoglucomutase: G6P is then reversibly converted to G1P by phosphoglucomutase, the same enzyme involved in glycogenolysis.[5]

-

UDP-Glucose Pyrophosphorylase (UGPase): This enzyme catalyzes the activation of G1P to form UDP-glucose, an activated form of glucose. This is a key committed step in glycogenesis. The reaction is: Glucose 1-Phosphate + UTP → UDP-Glucose + PPi The pyrophosphate (PPi) produced is rapidly hydrolyzed by inorganic pyrophosphatase, making the overall reaction effectively irreversible.[7]

-

Glycogenin: This enzyme acts as a primer for the initiation of glycogen synthesis. It is a protein that autoglycosylates itself, adding the first few glucose residues from UDP-glucose to a tyrosine residue on its own structure.[8]

-

Glycogen Synthase: This is the rate-limiting enzyme of glycogenesis. It catalyzes the transfer of the glucosyl moiety from UDP-glucose to the non-reducing end of a growing glycogen chain, forming α-1,4-glycosidic bonds.

-

Glycogen Branching Enzyme (Amylo-(1,4→1,6)-transglycosylase): This enzyme creates the α-1,6-glycosidic bonds that form the branch points in the glycogen molecule. It transfers a segment of about seven glucose residues from the end of a chain to the C6 hydroxyl group of a glucose residue on the same or another chain.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in the metabolism of α-D-glucose 1-phosphate are crucial for understanding the regulation and flux through these pathways. The following tables summarize key kinetic constants for these enzymes.

| Enzyme | Substrate | Organism/Tissue | Km (mM) | Vmax (U/mg) | Allosteric Activators | Allosteric Inhibitors | Reference |

| Glycogen Phosphorylase b | Glucose 1-Phosphate | Rabbit Muscle | 4.8 | - | AMP | ATP, Glucose 6-Phosphate | [9] |

| Inorganic Phosphate | Rabbit Muscle | 1.3 | - | AMP | ATP, Glucose 6-Phosphate | [9] | |

| Phosphoglucomutase | Glucose 1-Phosphate | Rabbit Muscle | 0.05 | - | - | - | [10] |

| Glucose 6-Phosphate | Rabbit Muscle | 0.45 | - | - | - | [10] | |

| UDP-Glucose Pyrophosphorylase | UTP | Human Liver | 0.05 | - | - | - | [11] |

| Glucose 1-Phosphate | Human Liver | 0.06 | - | - | - | [11] |

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) of Key Enzymes. Note: Vmax values are often context-dependent and not always reported in a standardized manner.

| Hormone | Target Enzyme | Effect on Activity | Second Messenger/Mediator |

| Insulin | Glycogen Synthase | Activation | Protein Phosphatase-1 |

| Glycogen Phosphorylase | Inhibition | Protein Phosphatase-1 | |

| Glucagon (Liver) | Glycogen Phosphorylase | Activation | cAMP / Protein Kinase A |

| Glycogen Synthase | Inhibition | cAMP / Protein Kinase A | |

| Epinephrine (Muscle/Liver) | Glycogen Phosphorylase | Activation | cAMP / Protein Kinase A, Ca2+/Calmodulin |

| Glycogen Synthase | Inhibition | cAMP / Protein Kinase A |

Table 2: Hormonal Regulation of Key Enzymes in Glycogen Metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of α-D-glucose 1-phosphate metabolism.

Assay for Glycogen Phosphorylase Activity

This protocol is adapted from a commercially available colorimetric assay kit.[12][13]

Principle: Glycogen phosphorylase catalyzes the production of glucose-1-phosphate (G1P) from glycogen. The G1P is then detected through a series of enzymatic reactions that generate a colored product with a strong absorbance at 450 nm. The rate of color development is proportional to the glycogen phosphorylase activity.

Materials:

-

Glycogen Phosphorylase Assay Buffer

-

Enzyme Mix (containing phosphoglucomutase and glucose-6-phosphate dehydrogenase)

-

Developer (containing a chromogenic substrate)

-

Substrate Mix (containing glycogen and inorganic phosphate)

-

G1P Standard (for standard curve)

-

96-well clear flat-bottom plate

-

Spectrophotometric multiwell plate reader

-

Tissue or cell lysates

Procedure:

-

Sample Preparation: Homogenize tissue (e.g., 50 mg) or cells (e.g., 1 x 106) in ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet insoluble material. The supernatant is the sample lysate.

-

Standard Curve Preparation: Prepare a series of G1P standards by diluting the G1P Standard in Assay Buffer.

-

Reaction Setup:

-

Add samples, standards, and a positive control (purified glycogen phosphorylase) to the wells of the 96-well plate.

-

Prepare a Reaction Mix containing Assay Buffer, Enzyme Mix, Developer, and Substrate Mix.

-

For background control wells, prepare a Background Reaction Mix that omits the Substrate Mix.

-

-

Measurement: Add the Reaction Mix to the sample and standard wells, and the Background Reaction Mix to the background control wells. Immediately measure the absorbance at 450 nm in kinetic mode at 30°C for 30-60 minutes.

-

Calculation:

-

Subtract the background reading from the sample readings.

-

Determine the concentration of G1P produced in the samples using the standard curve.

-

Calculate the glycogen phosphorylase activity (in U/L or U/mg protein). One unit of activity is defined as the amount of enzyme that generates 1.0 µmole of G1P per minute at a specific pH and temperature.

-

Assay for Phosphoglucomutase Activity

This protocol is based on a coupled enzyme assay.[14][15][16]

Principle: Phosphoglucomutase (PGM) interconverts G1P and G6P. In this assay, PGM activity is measured in the direction of G6P formation from G1P. The G6P produced is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.

Materials:

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Glucose 1-Phosphate (G1P) solution

-

NADP+ solution

-

Glucose-6-Phosphate Dehydrogenase (G6PDH)

-

Magnesium Chloride (MgCl2)

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading at 340 nm

-

Sample containing phosphoglucomutase activity

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, G1P, NADP+, MgCl2, and G6PDH.

-

Assay Initiation: Add the sample containing PGM to the reaction mixture to start the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm over time in a spectrophotometer.

-

Calculation: Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1). One unit of PGM activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADPH per minute under the specified conditions.

Assay for UDP-Glucose Pyrophosphorylase (UGPase) Activity

This protocol describes a coupled enzyme assay for UGPase.[11][17][18]

Principle: UGPase catalyzes the formation of UDP-glucose and pyrophosphate (PPi) from UTP and G1P. The activity can be measured by coupling the production of PPi to a colorimetric or fluorometric detection system. Alternatively, the reverse reaction can be coupled to the reduction of NADP+. In the forward direction, the production of UDP-glucose can be coupled to UDP-glucose dehydrogenase, which reduces NAD+ to NADH.

Materials:

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

UTP solution

-

Glucose 1-Phosphate (G1P) solution

-

Magnesium Chloride (MgCl2)

-

UDP-Glucose Dehydrogenase

-

NAD+ solution

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading at 340 nm

-

Sample containing UGPase activity

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, UTP, G1P, MgCl2, NAD+, and UDP-glucose dehydrogenase.

-

Assay Initiation: Add the sample containing UGPase to the reaction mixture to start the reaction.

-

Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculation: Calculate the rate of NADH formation using its molar extinction coefficient. One unit of UGPase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADH per minute under the specified conditions.

Quantification of Tissue Glycogen

This protocol is a widely used method for glycogen quantification.[19]

Principle: Tissue is digested in hot alkali to solubilize glycogen and degrade other macromolecules. Glycogen is then precipitated with ethanol (B145695). The purified glycogen is hydrolyzed to glucose using acid, and the resulting glucose is quantified using a colorimetric assay.

Materials:

-

30% Potassium Hydroxide (KOH)

-

95% Ethanol

-

Sulfuric Acid (H2SO4)

-

Phenol solution

-

Glucose standards

-

Spectrophotometer

Procedure:

-

Tissue Digestion: Weigh a small piece of frozen tissue (e.g., 20-50 mg) and place it in a tube with 30% KOH. Heat in a boiling water bath for 20-30 minutes until the tissue is dissolved.

-

Glycogen Precipitation: Cool the tubes and add 95% ethanol to precipitate the glycogen. Centrifuge to pellet the glycogen.

-

Washing: Wash the glycogen pellet with 70% ethanol to remove any remaining KOH and other contaminants.

-

Hydrolysis: Resuspend the glycogen pellet in water and add sulfuric acid. Heat in a boiling water bath to hydrolyze the glycogen to glucose.

-

Glucose Quantification: Use a colorimetric method, such as the phenol-sulfuric acid method, to determine the glucose concentration in the hydrolysate.

-

Calculation: Calculate the glycogen content of the original tissue sample based on the amount of glucose measured and express it as mg of glycogen per gram of tissue.

Signaling Pathways and Regulation

The metabolism of glycogen is tightly regulated by a complex interplay of hormonal and allosteric signals that ensure glucose homeostasis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key regulatory pathways.

Figure 1: Hormonal Regulation of Glycogenolysis.

Figure 2: Insulin-Mediated Regulation of Glycogenesis.

Figure 3: Allosteric Regulation of Glycogen Metabolism.

Conclusion

α-D-glucose 1-phosphate is undeniably a central player in the intricate dance of glycogen metabolism. Its production during glycogenolysis and its role as a precursor in glycogenesis highlight its pivotal position in cellular energy management. The enzymes that interconvert G1P are subject to exquisite layers of regulation, from the rapid responses of allosteric effectors to the systemic control exerted by hormones. A thorough understanding of the role of G1P and its associated metabolic pathways is fundamental for researchers and clinicians investigating metabolic disorders such as diabetes and glycogen storage diseases. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for furthering our understanding of these critical processes and for the development of novel therapeutic interventions targeting glycogen metabolism.

References

- 1. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Glycogen debranching enzyme - Wikipedia [en.wikipedia.org]

- 5. Phosphoglucomutase - Wikipedia [en.wikipedia.org]

- 6. up.lublin.pl [up.lublin.pl]

- 7. UDPG Pyrophosphorylase/Uridine Diphosphate Glucose Pyrophosphorylase Assay Kit - Profacgen [profacgen.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinetic measurements of phosphoglucomutase by direct analysis of glucose-1-phosphate and glucose-6-phosphate using ion/molecule reactions and Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. Glycogen Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]

- 14. abcam.cn [abcam.cn]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. content.abcam.com [content.abcam.com]

- 17. sunlongbiotech.com [sunlongbiotech.com]

- 18. Investigation of the UDP-glucose dehydrogenase reaction for a coupled assay of UDP-glucose pyrophosphorylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. resources.bio-techne.com [resources.bio-techne.com]

The Pivotal Discovery of Glucose 1-Phosphate: A Technical Review of the Work of Carl and Gerty Cori

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The groundbreaking work of Carl and Gerty Cori in the 1930s and 1940s revolutionized our understanding of carbohydrate metabolism and laid the foundation for modern enzymology. Their meticulous research led to the discovery of Glucose 1-phosphate, a key intermediate in the synthesis and breakdown of glycogen (B147801), and the elucidation of the enzymatic pathways that govern these processes. This whitepaper provides a detailed technical guide to the Coris' pivotal experiments, offering insights into their methodologies, quantitative findings, and the logical framework that led to their Nobel Prize-winning discoveries. This work remains highly relevant for researchers in metabolic diseases, enzyme kinetics, and drug development targeting metabolic pathways.

The Discovery of the "Cori Ester"

In their quest to understand how glycogen is utilized in muscle, the Coris conducted a series of elegant experiments using minced frog muscle preparations. They observed that under anaerobic conditions, glycogen was broken down, and an increase in hexose (B10828440) monophosphate was detected. Crucially, they noticed a discrepancy between the reducing power and the phosphate (B84403) content of the hexose monophosphate fraction, suggesting the presence of a novel, non-reducing sugar phosphate.[1] This intermediate, which they named Glucose 1-phosphate and later became known as the "Cori ester," was the first crucial piece in the puzzle of glycogenolysis.[2]

Experimental Protocol: Isolation of Glucose 1-Phosphate from Frog Muscle

The Coris' initial experiments involved the preparation of a muscle extract depleted of endogenous phosphates, which allowed for the accumulation of the newly formed ester.

Methodology:

-

Muscle Preparation: Hind leg and back muscles of a rabbit are rapidly excised and minced.[1]

-

Extraction: The minced muscle is extracted three times with 20 volumes of cold distilled water to remove most of the acid-soluble phosphates. This step is crucial as it prevents the rapid conversion of Glucose 1-phosphate to Glucose 6-phosphate by phosphoglucomutase.[1]

-

Incubation: The washed muscle residue is incubated anaerobically at 20°C in an isotonic phosphate buffer (pH 7.2).[1]

-

Stimulation of Phosphorylation: A catalytic amount of muscle adenylic acid (now known as AMP) is added to the incubation mixture, which was observed to markedly increase the formation of hexose monophosphate.[1]

-

Isolation of Hexose Monophosphates: The water-soluble, alcohol-insoluble barium salts of the hexose monophosphates are isolated.[1]

-

Analysis: The isolated fraction is analyzed for its phosphate content and reducing power before and after acid hydrolysis (N H₂SO₄ for 10 minutes at 100°C). The significant increase in reducing power after hydrolysis confirmed the presence of a non-reducing sugar phosphate.[1]

The Enzymatic Basis of Glycogenolysis: The Discovery of Phosphorylase

The discovery of Glucose 1-phosphate led the Coris to search for the enzyme responsible for its formation from glycogen. They successfully isolated and later crystallized this enzyme, which they named phosphorylase .[3][4] Their work demonstrated that phosphorylase catalyzes the reversible reaction:

(Glycogen)n + Pi ⇌ (Glycogen)n-1 + Glucose 1-phosphate

This was a landmark discovery, as it was the first demonstration of a reversible phosphorolytic cleavage of a glycosidic bond and the in vitro synthesis of a macromolecule.[3]

Experimental Protocol: Assay of Phosphorylase Activity

The Coris developed a robust assay to measure the activity of phosphorylase by quantifying the liberation of inorganic phosphate from Glucose 1-phosphate during glycogen synthesis.

Methodology:

-

Enzyme Preparation: Phosphorylase is prepared from mammalian skeletal muscle, heart, brain, or liver. The purification method involves steps to remove other enzymes like diastase, phosphoglucomutase, and phosphatase.[5]

-

Reaction Mixture: The reaction mixture typically contains:

-

Glucose 1-phosphate (e.g., 15 mM)

-

Glycogen (e.g., 10 mg%)

-

Adenylic acid (e.g., 1 mM)

-

Glycerophosphate buffer (e.g., 0.05 M, pH 6.3)[5]

-

-

Incubation: The reaction is initiated by adding the enzyme solution to the reaction mixture and incubating at a controlled temperature (e.g., 30°C).

-

Measurement of Inorganic Phosphate: The reaction is stopped, and the amount of inorganic phosphate liberated is determined using the Fiske and Subbarow method. The amount of polysaccharide formed was found to agree well with the calculated value from the inorganic phosphate liberated.[5]

The Interconversion of Hexose Phosphates: The Role of Phosphoglucomutase

The Coris observed that when Glucose 1-phosphate was added to a muscle extract, it was rapidly converted to Glucose 6-phosphate. This led to the discovery of another crucial enzyme in glycogen metabolism, phosphoglucomutase , which catalyzes the reversible conversion of Glucose 1-phosphate to Glucose 6-phosphate.[1]

Quantitative Data from Cori's Experiments

The following table summarizes key quantitative data from the Coris' experiments on the formation of Glucose 1-phosphate in a dialyzed rabbit muscle extract. The data highlights the crucial role of adenylic acid (AMP) as a cofactor for phosphorylase activity.

| Condition | Hexosemonophosphate formed (micromoles/10 cc extract) | Glucose 1-phosphate formed (micromoles/10 cc extract) |

| No addition | 1.8 | 1.3 |

| + Adenylic acid (0.0004 M) | 10.5 | 9.8 |

| + Adenylic acid + Mg ions (0.005 M) | 10.2 | 0 |

Table adapted from data presented in the Nobel Lecture of Carl Cori (1947).[1]

The data clearly demonstrates that in the absence of magnesium ions, which are required for phosphoglucomutase activity, Glucose 1-phosphate accumulates. This was a key observation that allowed for its isolation and identification.

Signaling Pathways and Experimental Workflows

The discoveries of the Coris can be visualized through signaling pathways and experimental workflows, providing a clear overview of the logical and methodological progression of their research.

Caption: The enzymatic cascade of glycogenolysis as elucidated by the Coris.

Caption: Experimental workflow for the isolation of Glucose 1-phosphate.

The Cori Cycle: A Paradigm of Metabolic Integration

Building on their discovery of Glucose 1-phosphate and the enzymes of glycogen metabolism, the Coris formulated the "Cori cycle."[6] This metabolic pathway describes how lactate (B86563) produced in muscles during anaerobic glycolysis is transported to the liver, converted back to glucose (gluconeogenesis), which is then returned to the muscles to be stored as glycogen.[6]

Caption: The Cori Cycle, illustrating the interplay between muscle and liver in glucose metabolism.

Conclusion

The pioneering research of Carl and Gerty Cori on Glucose 1-phosphate and the enzymes of glycogen metabolism fundamentally changed our understanding of metabolic regulation. Their work, characterized by rigorous experimental design and quantitative analysis, not only elucidated a central pathway in carbohydrate metabolism but also established key principles of enzymology and metabolic control. The detailed methodologies and quantitative data presented in this whitepaper serve as a valuable resource for contemporary researchers, highlighting the enduring legacy of the Coris' contributions to science and medicine. Their discoveries continue to inform research into metabolic disorders such as diabetes and glycogen storage diseases, and provide a paradigm for the investigation of complex biological systems.

References

- 1. nobelprize.org [nobelprize.org]

- 2. Glucose 1-phosphate - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. Brain glycogen structure and its associated proteins: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Cori cycle - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Glucose 1-Phosphate

A Core Intermediate in Carbohydrate Metabolism

Glucose 1-phosphate (G1P) is a pivotal metabolic intermediate in the mobilization and storage of glucose.[1] As a phosphorylated derivative of glucose, it plays a central role in key metabolic pathways including glycogenolysis, glycogenesis, and glycolysis.[1] This technical guide provides a comprehensive overview of the chemical structure, stereoisomers, and analytical methodologies pertinent to Glucose 1-phosphate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure of Glucose 1-Phosphate

Glucose 1-phosphate is a glucose molecule with a phosphate (B84403) group attached to the anomeric carbon (C1).[1][2] In aqueous solutions, Glucose 1-phosphate, like glucose, exists predominantly in a cyclic pyranose ring structure.[3] The presence of the phosphate group at the C1 position is crucial for its metabolic functions, particularly in preventing it from leaving the cell and in its role as a substrate for various enzymes.

The fundamental properties of Glucose 1-phosphate are summarized in the table below.

| Property | Value |

| Chemical Formula | C6H13O9P |

| Average Molecular Weight | 260.1358 g/mol |

| Monoisotopic Molecular Weight | 260.029718526 g/mol |

Stereoisomers of Glucose 1-Phosphate

The stereochemistry of Glucose 1-phosphate is of paramount importance to its biological activity, as enzymes are highly specific for particular stereoisomers. The primary stereoisomers of Glucose 1-phosphate are its anomers, α-D-glucose 1-phosphate and β-D-glucose 1-phosphate.[2] The "D" designation refers to the configuration at the chiral center furthest from the anomeric carbon (C5), which is the most common form in nature.[4]

-

α-D-glucose 1-phosphate: Also known as the Cori ester, this is the direct product of glycogenolysis, where glycogen (B147801) phosphorylase cleaves glucose residues from glycogen.[2][5] It is the primary isomer involved in glycogenesis, where it is converted to UDP-glucose.[1][6]

-

β-D-glucose 1-phosphate: This anomer is produced by the action of inverting α-glucan phosphorylases such as maltose (B56501) phosphorylase.[2] It can be converted to glucose 6-phosphate by the enzyme β-phosphoglucomutase.[2]

The key distinction between the α and β anomers lies in the orientation of the phosphate group at the anomeric carbon (C1) relative to the CH₂OH group (C6). In the chair conformation of the pyranose ring, the phosphate group is in an axial position in the α-anomer and an equatorial position in the β-anomer.

The open-chain form of D-glucose has four stereocenters, which gives rise to 2⁴ = 16 possible stereoisomers.[4] The inversion of all stereocenters in D-glucose results in L-glucose.[4] While L-glucose 1-phosphate exists, the D-isomers are the biologically relevant forms.

Quantitative Data for Stereoisomers

| Stereoisomer | IUPAC Name | PubChem CID |

| α-D-glucose 1-phosphate | [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | 65533 |

| β-D-glucose 1-phosphate | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | 122250 |

Experimental Protocols

Synthesis of Glucose 1-Phosphate

1. Enzymatic Synthesis of α-D-glucose 1-phosphate:

This method utilizes the reversibility of the reaction catalyzed by phosphorylase.[7]

-

Principle: Potato phosphorylase catalyzes the reversible reaction: Starch + inorganic phosphate ⇌ glucose-1-phosphate.[7]

-

Methodology:

-

Crude potato juice, a rich source of phosphorylase, is incubated with starch.[7]

-

The reaction is allowed to proceed until equilibrium is reached.

-

The equilibrium ratio of inorganic orthophosphate to glucose-1-phosphate is approximately 2.2 at a pH range of 5 to 7.[7]

-

The reaction is stopped, and the α-D-glucose 1-phosphate is purified from the reaction mixture, often by crystallization of its potassium salt.[7]

-

2. Chemical Synthesis of α- and β-D-glucose 1-phosphate:

A cyanogen-induced phosphorylation method can be employed for the synthesis of both anomers.[8]

-

Principle: In the presence of a reducing sugar like D-glucose, a cyanogen-phosphate adduct acts as a phosphorylating agent, attacking the glycosidic hydroxyl group.[8]

-

Methodology:

-

D-glucose is dissolved in a dilute aqueous solution (pH 6.7–8.8) containing orthophosphate and cyanogen.[8]

-

The reaction yields a mixture of α-D-glucopyranose 1-phosphate (8–20% yield) and β-D-glucopyranose 1-phosphate (2–5% yield).[8]

-

The products are separated and identified using techniques such as paper chromatography and electrophoresis.[8]

-

3. Enzymatic Production of β-D-glucose 1-phosphate:

This method uses a thermostable trehalose (B1683222) phosphorylase for efficient production.[9]

-

Principle: Trehalose phosphorylase from Thermoanaerobacter brockii catalyzes the conversion of trehalose and phosphate into β-D-glucose 1-phosphate.[9]

-

Methodology:

-

The reaction is carried out at 60°C using E. coli cells expressing the thermostable enzyme. The high temperature lyses the cells, eliminating the need for prior cell treatment.[9]

-

Purification can be achieved through anion exchange chromatography or by removing carbohydrates with trehalase and yeast, followed by chemical phosphate precipitation.[9]

-

The final product can be crystallized as its cyclohexylammonium salt.[9]

-

Characterization of Glucose 1-Phosphate

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation and differentiation of Glucose 1-phosphate stereoisomers.

-

¹H NMR: The chemical shifts of anomeric protons are diagnostic. Splitting of the H-1 signal due to coupling with the phosphorus nucleus (³J(P,H-1)) can confirm the presence of the 1-phosphate group.[10] For α-D-glucose 1-phosphate at pH 8.0, the coupling constant ³J(P,H-1) is approximately 7.5 Hz.[10]

-

³¹P NMR: This technique is highly sensitive to the chemical environment of the phosphorus nucleus and can be used to distinguish between different phosphorylated species.[11][12] It is also used to study the interaction of Glucose 1-phosphate with enzymes and metal ions.[11]

-

Sample Preparation and Data Acquisition (General Protocol):

-

Dissolve the Glucose 1-phosphate sample in D₂O to a concentration of approximately 100 mM.[13]

-

Adjust the pH to a desired value (e.g., 7.4).[13]

-

Acquire ¹H and ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13]

-

Reference the spectra appropriately (e.g., using DSS for ¹H).[13]

-

2. X-ray Crystallography:

This technique provides the definitive three-dimensional structure of Glucose 1-phosphate and its complexes with proteins.

-

Principle: X-rays are diffracted by the electrons in a crystal, and the resulting diffraction pattern is used to calculate the electron density and thus the atomic positions.

-

Methodology for Crystallizing a Protein-G1P Complex (Example: Glucose-1-phosphatase):

-

Purify the protein of interest (e.g., E. coli glucose-1-phosphatase) to homogeneity.[14]

-

Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method. A typical condition involves mixing the protein solution (e.g., 10 mg/ml) with a precipitant solution (e.g., 1.2 M ammonium (B1175870) sulfate (B86663) and 25% PEG).[14]

-

To obtain a ligand-bound structure, the crystals can be soaked in a solution containing Glucose 1-phosphate.

-

The crystals are then cryo-protected and diffraction data is collected using an X-ray source.[14]

-

3. Enzymatic Assays:

Enzymatic assays offer a highly specific method for the identification and quantification of α-D-glucose 1-phosphate.

-

Principle: The enzyme phosphoglucomutase specifically catalyzes the conversion of α-D-glucose 1-phosphate to glucose 6-phosphate.[2] The product can then be coupled to another enzymatic reaction that can be monitored spectrophotometrically.

-

Methodology:

-

Incubate the sample with phosphoglucomutase.

-

The resulting glucose 6-phosphate can be oxidized by glucose-6-phosphate dehydrogenase, with the concomitant reduction of NADP⁺ to NADPH.

-

The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial amount of α-D-glucose 1-phosphate.

-

Visualizations

Chemical Structures

Caption: Chemical structures of α-D-glucose 1-phosphate and β-D-glucose 1-phosphate.

Metabolic Pathway of Glucose 1-Phosphate```dot

Caption: Generalized workflow for Glucose 1-phosphate synthesis and characterization.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Glucose 1-phosphate - Wikipedia [en.wikipedia.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Glucose 1-phosphate | chemical compound | Britannica [britannica.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. D-Glucose 1-phosphate formation by cyanogen-induced phosphorylation of D-glucose. Synthesis, mechanism, and application to other reducing sugars - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Enzymatic production of β-D-glucose-1-phosphate from trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cigs.unimo.it [cigs.unimo.it]

- 11. Enzyme-bound intermediates in the conversion of glucose 1-phosphate to glucose 6-phosphate by phosphoglucomutase. Phosphorus NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bmse000086 Alpha-D-Glucose-1-phosphate at BMRB [bmrb.io]

- 14. Purification, crystallization and preliminary X-ray analysis of the Escherichia coli glucose-1-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Alpha and Beta Anomers of Glucose 1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural, thermodynamic, and biological differences between the alpha (α) and beta (β) anomers of Glucose 1-phosphate (G1P). It includes detailed experimental protocols and quantitative data to support advanced research and development in carbohydrate chemistry and drug discovery.

Core Structural and Conformational Differences

Glucose 1-phosphate is a key metabolic intermediate where a phosphate (B84403) group is attached to the anomeric carbon (C1) of glucose. The anomeric nature arises from the cyclization of the glucose molecule, resulting in two stereoisomers, α-G1P and β-G1P, which differ in the orientation of the phosphate group relative to the C6 carbon.

In α-D-glucose 1-phosphate , the phosphate group at the anomeric carbon is in an axial position, meaning it is on the opposite side of the pyranose ring from the CH₂OH group at C5. In contrast, in β-D-glucose 1-phosphate , the phosphate group is in an equatorial position, on the same side as the CH₂OH group. This seemingly minor difference in stereochemistry has profound implications for the stability and biological recognition of these molecules.

Thermodynamic Stability and Equilibrium

The equatorial position of the bulky phosphate group in β-D-glucose 1-phosphate results in lower steric hindrance compared to the axial orientation in the α-anomer. Consequently, β-D-glucose 1-phosphate is the more thermodynamically stable anomer .

The standard Gibbs free energy change (ΔG°') for the interconversion of glucose 1-phosphate to glucose 6-phosphate, catalyzed by phosphoglucomutase, can be used to infer the relative stabilities. The phosphate transfer potential for the hydrolysis of glucose 1-phosphate is approximately -21 kJ/mol, while that for glucose 6-phosphate is around -14 kJ/mol. This indicates that glucose 1-phosphate is a more "energy-rich" compound than glucose 6-phosphate.

The equilibrium between the two anomers in solution favors the β-form. The interconversion between α-G1P and β-G1P can occur spontaneously in solution through a process called mutarotation, which involves the transient formation of the open-chain aldehyde form. However, this process is generally slow and is often catalyzed by enzymes in biological systems.

| Parameter | α-D-Glucose 1-Phosphate | β-D-Glucose 1-Phosphate | Reference |

| Phosphate Group Orientation | Axial | Equatorial | [General knowledge] |

| Relative Thermodynamic Stability | Less Stable | More Stable | [General knowledge based on steric hindrance] |

| Phosphate Transfer Potential | ~ -21 kJ/mol | Not directly available, but inferred to be lower | [1] |

Biological Roles and Enzymatic Specificity

The two anomers of Glucose 1-phosphate play distinct and crucial roles in metabolism, and the enzymes involved in these pathways exhibit strict stereospecificity.

α-D-Glucose 1-Phosphate is the primary anomer in central carbohydrate metabolism in most organisms.

-

Glycogenolysis: It is the direct product of glycogen (B147801) breakdown by glycogen phosphorylase , which cleaves α-1,4-glycosidic bonds.[2]

-

Glycogenesis: It serves as the precursor for the synthesis of UDP-glucose, a key building block for glycogen, in a reaction catalyzed by UDP-glucose pyrophosphorylase .[2]

-

Interconversion: It is reversibly converted to glucose 6-phosphate by α-phosphoglucomutase , linking glycogen metabolism with glycolysis and the pentose (B10789219) phosphate pathway.[2]

β-D-Glucose 1-Phosphate , while less common, has specific roles, particularly in certain microbes.

-

Bacterial Metabolism: It is produced by the action of inverting α-glucan phosphorylases, such as maltose (B56501) phosphorylase and trehalose (B1683222) phosphorylase.[2]

-

Interconversion: It is converted to glucose 6-phosphate by a specific β-phosphoglucomutase .[3]

-

Structural Component: β-D-glucose 1-phosphate moieties have been identified as structural units and immunological determinants in the cell wall glycans of some bacteria.

// Nodes Glycogen [fillcolor="#4285F4"]; alpha_G1P [label="α-D-Glucose 1-Phosphate", fillcolor="#EA4335"]; UDP_Glucose [label="UDP-Glucose", fillcolor="#FBBC05"]; G6P [label="Glucose 6-Phosphate", fillcolor="#34A853"]; beta_G1P [label="β-D-Glucose 1-Phosphate", fillcolor="#EA4335", style="filled,dashed"]; Maltose [label="Maltose/Trehalose", fillcolor="#4285F4", style="filled,dashed"]; Glycolysis [label="Glycolysis / PPP", fillcolor="#5F6368"];

// Edges Glycogen -> alpha_G1P [label="Glycogen\nPhosphorylase"]; alpha_G1P -> UDP_Glucose [label="UDP-Glucose\nPyrophosphorylase"]; UDP_Glucose -> Glycogen [label="Glycogen\nSynthase"]; alpha_G1P -> G6P [label="α-Phosphoglucomutase", dir=both]; G6P -> Glycolysis; Maltose -> beta_G1P [label="Inverting α-Glucan\nPhosphorylases", style=dashed]; beta_G1P -> G6P [label="β-Phosphoglucomutase", style=dashed]; } . Caption: Key metabolic pathways involving α- and β-Glucose 1-Phosphate.

Experimental Protocols

Enzymatic Assay of Phosphoglucomutase Activity

This protocol outlines a general method for assaying the activity of α-phosphoglucomutase, which is crucial for studying the interconversion of α-G1P.

Principle: The conversion of α-G1P to Glucose 6-Phosphate (G6P) is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH). This reaction reduces NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Magnesium chloride (MgCl₂) (e.g., 5 mM)

-

α-D-Glucose 1-phosphate (substrate) (e.g., 1 mM)

-

NADP+ (e.g., 0.5 mM)

-

Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., 1-2 units/mL)

-

Phosphoglucomutase (enzyme sample)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, α-G1P, and NADP+.

-

Add G6PDH to the reaction mixture.

-

Initiate the reaction by adding the phosphoglucomutase sample.

-

Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

-

The rate of NADPH formation is directly proportional to the phosphoglucomutase activity.

Calculation of Activity: Enzyme activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume) / (ε * light path * enzyme volume) Where:

-

ΔA₃₄₀/min is the initial rate of change in absorbance.

-

ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853"]; Prepare_Mix [label="Prepare Reaction Mixture\n(Buffer, MgCl₂, α-G1P, NADP+)", fillcolor="#4285F4"]; Add_G6PDH [label="Add G6PDH", fillcolor="#4285F4"]; Add_PGM [label="Add Phosphoglucomutase\n(Start Reaction)", fillcolor="#EA4335"]; Monitor_Absorbance [label="Monitor Absorbance at 340 nm", fillcolor="#FBBC05"]; Calculate_Activity [label="Calculate Enzyme Activity", fillcolor="#34A853"]; End [label="End", shape=ellipse, fillcolor="#5F6368"];

// Edges Start -> Prepare_Mix; Prepare_Mix -> Add_G6PDH; Add_G6PDH -> Add_PGM; Add_PGM -> Monitor_Absorbance; Monitor_Absorbance -> Calculate_Activity; Calculate_Activity -> End; } . Caption: Workflow for the enzymatic assay of phosphoglucomutase activity.

NMR Spectroscopy for Anomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for distinguishing between the α and β anomers of Glucose 1-phosphate. Both ¹H and ³¹P NMR can provide diagnostic information.

Sample Preparation:

-

Dissolve the Glucose 1-phosphate sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O).

-

For quantitative analysis, add a known concentration of an internal standard (e.g., TSP for ¹H NMR, or a phosphate-containing compound with a distinct chemical shift for ³¹P NMR).

-

Adjust the pD of the solution to a desired value (e.g., 7.4) using dilute DCl or NaOD.

-

Filter the sample into a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

The anomeric proton (H1) signals for the α and β anomers will appear at different chemical shifts. The axial H1 of the α-anomer typically resonates at a lower field (higher ppm) than the equatorial H1 of the β-anomer.

-

The coupling constants between H1 and H2 (³J_H1,H2_) are also diagnostic. For α-G1P, this coupling is typically smaller (around 3-4 Hz) compared to β-G1P (around 7-8 Hz) due to the different dihedral angles.

³¹P NMR Spectroscopy:

-

The phosphorus nucleus in the phosphate group will have a distinct chemical shift for each anomer.

-

Proton decoupling is typically employed to simplify the spectrum to a single peak for each anomer.

-

The chemical shifts are sensitive to pH and the presence of divalent cations like Mg²⁺.

2D NMR Techniques:

-

Techniques like ²D-DOSY (Diffusion-Ordered Spectroscopy) can be used to separate the signals of the two anomers based on their different diffusion coefficients.

-

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the ¹H and ³¹P signals, confirming the anomeric configuration.

| NMR Parameter | α-D-Glucose 1-Phosphate | β-D-Glucose 1-Phosphate | Reference |

| ¹H Chemical Shift (H1) | Lower field (higher ppm) | Higher field (lower ppm) | [General knowledge] |

| ³J_H1,H2_ Coupling Constant | ~3-4 Hz | ~7-8 Hz | [General knowledge] |

| ³¹P Chemical Shift | Distinct resonance | Distinct resonance | [General knowledge] |

Synthesis of β-D-Glucose 1-Phosphate

For research purposes, the less common β-anomer often needs to be synthesized. Enzymatic methods are generally preferred for their stereospecificity.

Principle: Maltose phosphorylase catalyzes the phosphorolysis of maltose to yield β-D-glucose 1-phosphate and glucose. To drive the reaction towards the product, the glucose by-product can be removed, for example, by fermentation with baker's yeast.

Materials:

-

Maltose

-

Potassium phosphate buffer

-

Maltose phosphorylase (recombinant or purified)

-

Baker's yeast

-

Centrifuge

-

Electrodialysis and crystallization apparatus for purification

Procedure (Simplified):

-

Prepare a reaction mixture containing a high concentration of maltose and phosphate buffer.

-

Add maltose phosphorylase and baker's yeast to the mixture.

-

Incubate the reaction, allowing the enzyme to produce β-G1P and the yeast to consume the glucose by-product.

-

Monitor the reaction progress by techniques such as HPLC or NMR.

-

Once the reaction is complete, remove the yeast cells by centrifugation.

-

Purify the β-G1P from the supernatant using techniques like electrodialysis followed by crystallization.[4]

Conclusion

The alpha and beta anomers of Glucose 1-phosphate, while structurally similar, exhibit significant differences in their thermodynamic stability and biological functions. α-D-Glucose 1-phosphate is central to mainstream glycogen metabolism, whereas β-D-glucose 1-phosphate plays more specialized roles, particularly in microbial systems. A thorough understanding of these differences, supported by robust experimental methodologies as outlined in this guide, is essential for researchers in biochemistry, drug development, and related fields to advance our knowledge of carbohydrate metabolism and explore new therapeutic avenues.

References

- 1. Solved The phosphate transfer potentials for | Chegg.com [chegg.com]

- 2. Glucose 1-phosphate - Wikipedia [en.wikipedia.org]

- 3. Beta-phosphoglucomutase - Wikipedia [en.wikipedia.org]

- 4. Efficient Synthesis of β-Glucose 1-Phosphate through Enzymatic Phosphorolysis and Baker's Yeast Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Glucose 1-Phosphate in Central Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose 1-phosphate (G1P) stands as a critical nexus in the intricate network of central carbon metabolism. Positioned at the crossroads of glycogen (B147801) synthesis and degradation, this phosphorylated monosaccharide plays a pivotal role in maintaining glucose homeostasis and supplying precursors for major biosynthetic pathways. This technical guide provides an in-depth exploration of the functions of G1P, the enzymatic reactions governing its flux, and the complex regulatory mechanisms that dictate its metabolic fate. Detailed experimental protocols for the characterization of key enzymes and the quantification of G1P are presented, alongside quantitative data and visual representations of the associated signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Centrality of Glucose 1-Phosphate

Glucose 1-phosphate (G1P) is a key metabolic intermediate derived from the breakdown of glycogen (glycogenolysis) or synthesized from glucose 6-phosphate (G6P) as a precursor for glycogen synthesis (glycogenesis).[1][] Its strategic position allows it to be channeled into several major metabolic pathways, thereby influencing cellular energy status and biosynthetic capacity. The interconversion between G1P and G6P, catalyzed by phosphoglucomutase, is a crucial control point that directs the flow of glucose units towards either energy production via glycolysis and the pentose (B10789219) phosphate (B84403) pathway or energy storage in the form of glycogen.[3][4]

Core Functions of Glucose 1-Phosphate in Metabolic Pathways

G1P is a central player in several key metabolic processes:

-

Glycogenolysis: In response to energy demands, glycogen phosphorylase catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds in glycogen, releasing G1P as the primary product.[5][6] This process is a rapid mechanism for mobilizing stored glucose, particularly in the liver and skeletal muscle, to maintain blood glucose levels and provide fuel for muscle contraction.[5]

-

Glycogenesis: For glycogen synthesis, G1P is the essential precursor. The enzyme UDP-glucose pyrophosphorylase (UGPase) activates G1P by converting it to UDP-glucose, an activated form of glucose that can be incorporated into the growing glycogen chain by glycogen synthase.[1][6]

-

Link to Glycolysis and Gluconeogenesis: Through its reversible conversion to G6P by phosphoglucomutase, G1P indirectly feeds into glycolysis for ATP production.[3] Conversely, during gluconeogenesis, G6P can be isomerized to G1P to replenish glycogen stores.[7][8]

-

Pentose Phosphate Pathway (PPP): The conversion of G1P to G6P also provides substrate for the pentose phosphate pathway, which is crucial for generating NADPH for reductive biosynthesis and nucleotide precursors (ribose-5-phosphate).[9][10]

-

Nucleotide Sugar Formation: G1P is a precursor for the synthesis of UDP-glucose, which is not only used for glycogen synthesis but also as a building block for other nucleotide sugars like UDP-galactose and UDP-glucuronic acid.[11] These are essential for the synthesis of glycoproteins, glycolipids, and proteoglycans.[11]

Quantitative Data on Glucose 1-Phosphate Metabolism

Understanding the quantitative aspects of G1P metabolism is crucial for a complete picture of its role. The following tables summarize key kinetic parameters of the enzymes that directly produce or consume G1P, as well as reported intracellular concentrations of G1P.

| Enzyme | Organism/Tissue | Substrate | K_m_ | V_max_ | Reference(s) |

| Phosphoglucomutase | Rabbit Muscle | Glucose 1-phosphate | ~0.02 mM | - | [12] |

| Rabbit Muscle | Glucose 6-phosphate | ~0.12 mM | - | [12] | |

| UDP-Glucose Pyrophosphorylase | Human Liver | Glucose 1-phosphate | 0.05 - 0.1 mM | - | [13] |

| Human Liver | UTP | 0.05 - 0.1 mM | - | [13] | |

| Glycogen Phosphorylase a | Rabbit Skeletal Muscle | P_i_ | 5.6 ± 0.3 mM | 221 ± 2 U/mg | [14][15] |

| Diabetic (db/db) Mouse Liver | Glycogen (low conc.) | Lower than normal | 2-fold greater than normal | [16] |

Table 1: Kinetic Parameters of Key Enzymes in G1P Metabolism. K_m_ (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of V_max_ (maximum reaction velocity).

| Tissue/Organism | Condition | Intracellular G1P Concentration | Reference(s) |

| Yeast (Saccharomyces cerevisiae) | Minimal medium with glucose | 100 ± 0 µM | [17] |

| Human Saliva | Normal (Female) | 1.32 ± 0.69 µM | [18] |

Table 2: Intracellular Concentrations of Glucose 1-Phosphate.

Signaling Pathways Regulating G1P Metabolism

The flux of G1P through central carbon metabolism is tightly regulated by hormonal signals, primarily insulin (B600854) and glucagon (B607659), which exert their effects by modulating the activity of key enzymes.

Insulin Signaling Pathway

Insulin, released in response to high blood glucose, promotes the storage of glucose as glycogen.[3] It initiates a signaling cascade that leads to the activation of protein phosphatase 1 (PP1). PP1 dephosphorylates and thereby activates glycogen synthase, the enzyme responsible for incorporating UDP-glucose into glycogen.[19] Simultaneously, PP1 dephosphorylates and inactivates glycogen phosphorylase, thus inhibiting glycogen breakdown.[16]

Figure 1: Insulin signaling pathway leading to glycogen synthesis.

Glucagon Signaling Pathway

Glucagon is secreted in response to low blood glucose levels and acts primarily on the liver to stimulate glycogenolysis.[][20] Binding of glucagon to its G-protein coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[21] cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates phosphorylase kinase.[20] Phosphorylase kinase, in turn, phosphorylates and activates glycogen phosphorylase, initiating the breakdown of glycogen to G1P. PKA also phosphorylates and inactivates glycogen synthase, preventing a futile cycle of glycogen synthesis and degradation.[]

Figure 2: Glucagon signaling cascade leading to glycogenolysis.

Experimental Protocols

Accurate measurement of G1P levels and the activity of related enzymes is fundamental to studying its metabolic role. The following sections provide detailed methodologies for key experiments.

Phosphoglucomutase (PGM) Activity Assay

This coupled enzyme assay measures the conversion of G1P to G6P, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to PGM activity.[22][23][24]

Materials:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl_2_

-

Glucose 1-phosphate (G1P) solution (e.g., 20 mM)

-

Glucose 1,6-bisphosphate (G1,6BP) solution (cofactor, e.g., 0.1 mM)

-

NADP+ solution (e.g., 10 mM)

-

Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., 1 unit/mL)

-

Sample containing PGM (e.g., cell lysate, purified enzyme)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, G1P, G1,6BP, NADP+, and G6PDH.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

-

Add the sample containing PGM to initiate the reaction.

-

Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 5-10 minutes), taking readings at regular intervals.

-

Calculate the rate of change in absorbance (ΔA340/min).

-

Determine the PGM activity using the molar extinction coefficient of NADPH (6.22 mM^-1^ cm^-1^) and the reaction volume.

UDP-Glucose Pyrophosphorylase (UGPase) Activity Assay

This assay can be performed in the direction of UDP-glucose synthesis. The production of pyrophosphate (PPi) is coupled to the cleavage of PPi by inorganic pyrophosphatase to inorganic phosphate (Pi), which is then quantified colorimetrically.

Materials:

-

Assay Buffer: e.g., 50 mM HEPES-KOH, pH 7.5, 5 mM MgCl_2_

-

Glucose 1-phosphate (G1P) solution (e.g., 10 mM)

-

UTP solution (e.g., 10 mM)

-

Inorganic pyrophosphatase (e.g., 1 unit/mL)

-

Sample containing UGPase

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution

Procedure:

-

Prepare a reaction mixture containing assay buffer, G1P, UTP, and inorganic pyrophosphatase.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Add the sample containing UGPase to start the reaction.

-

Incubate for a fixed time (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding the acidic phosphate detection reagent).

-

Measure the absorbance at the appropriate wavelength for the phosphate detection reagent (e.g., ~620 nm for Malachite Green).

-

Calculate the amount of Pi produced by comparing with a phosphate standard curve.

Quantification of Glucose 1-Phosphate by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be used for the separation and quantification of G1P in biological samples.[10][25]

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven

-

Anion-exchange or mixed-mode chromatography column

-

Detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS))

General Procedure:

-

Sample Preparation: Extract metabolites from cells or tissues using a suitable solvent (e.g., cold methanol/water mixture). Centrifuge to remove proteins and cellular debris.

-

Chromatographic Separation: Inject the extracted sample onto the column. Use an appropriate mobile phase gradient to separate G1P from other phosphorylated sugars and metabolites. For example, an isocratic mobile phase of acetonitrile (B52724) and water with a formic acid buffer can be used with a mixed-mode column.[25]

-

Detection: Detect the eluting G1P using ELSD or MS.

-

Quantification: Generate a standard curve using known concentrations of G1P to quantify the amount in the sample.

Quantification of Glucose 1-Phosphate by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of G1P, especially in complex biological matrices.[26]

Instrumentation:

-

LC system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange column.

General Procedure:

-

Sample Preparation: Similar to HPLC, extract metabolites and remove proteins. The use of an internal standard (e.g., ¹³C-labeled G1P) is highly recommended for accurate quantification.

-

LC Separation: Separate G1P from its isomers (like G6P) and other interfering compounds using a suitable LC method.

-

MS/MS Detection: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer for specific detection and quantification of G1P based on its precursor and product ion transitions.

-

Data Analysis: Quantify G1P by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow for Studying G1P Metabolism

A logical workflow is essential for systematically investigating the role of G1P in a specific biological context.

Figure 3: A logical workflow for investigating the impact of a perturbation on G1P metabolism.

Conclusion

Glucose 1-phosphate is a cornerstone of central carbon metabolism, acting as a critical switch point between glucose storage and utilization. Its metabolism is intricately regulated by a network of enzymes and signaling pathways that respond to the energetic and biosynthetic needs of the cell. A thorough understanding of the function and regulation of G1P is paramount for researchers in metabolic diseases and for professionals in drug development targeting metabolic pathways. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for advancing research in this vital area of biochemistry.

References

- 1. The molecular mechanism by which insulin stimulates glycogen synthesis in mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. news-medical.net [news-medical.net]

- 6. Reactome | UTP + D-glucose 1-phosphate => pyrophosphate + UDP-glucose [reactome.org]

- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential mechanism(s) involved in the regulation of glycogen synthesis by insulin | Semantic Scholar [semanticscholar.org]

- 9. HPLC Separation of Glucose 6- Phosphate and Glucose 1- Phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

- 10. UTP—glucose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 11. Solved 2. Calculate values of Km and Vmax for PGI. (4) 3. | Chegg.com [chegg.com]

- 12. researchgate.net [researchgate.net]

- 13. Skeletal muscle glycogen phosphorylase a kinetics: effects of adenine nucleotides and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic properties of glycogen synthase and phosphorylase and structural aspects of glycogen in the db/db mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phosphorylation and inactivation of glycogen synthase by phosphorylase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glycolytic Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 18. cusabio.com [cusabio.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. pnas.org [pnas.org]

- 21. abcam.cn [abcam.cn]

- 22. assaygenie.com [assaygenie.com]

- 23. sielc.com [sielc.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. scispace.com [scispace.com]

- 26. Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Carbohydrate Metabolism: A Technical Guide to Glucose 1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose 1-phosphate (G1P) stands as a critical nexus in carbohydrate metabolism, serving as a key intermediate that dictates the flow of glucose into and out of energy storage and utilization pathways. This technical guide provides an in-depth exploration of the multifaceted roles of G1P, detailing its involvement in glycogenesis, glycogenolysis, glycolysis, and gluconeogenesis. We present a comprehensive overview of the key enzymes that metabolize G1P, including quantitative kinetic data, detailed experimental protocols for their activity assays, and visualizations of the interconnected metabolic pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development, offering a deeper understanding of this pivotal molecule and its therapeutic potential.

Introduction: The Centrality of Glucose 1-Phosphate

Glucose 1-phosphate is a phosphorylated glucose molecule where the phosphate (B84403) group is attached to the C1 carbon. This seemingly simple modification locks glucose within the cell and poises it for several critical metabolic fates.[1][2] Its primary significance lies in its role as the immediate product of glycogen (B147801) breakdown (glycogenolysis) and the precursor for glycogen synthesis (glycogenesis).[3][4][5][6] Furthermore, its reversible conversion to glucose 6-phosphate (G6P) by the enzyme phosphoglucomutase provides a direct link to glycolysis for energy production and the pentose (B10789219) phosphate pathway for the synthesis of NADPH and nucleotide precursors.[1][7] Understanding the regulation and kinetics of the enzymes that produce and consume G1P is paramount for elucidating the control of whole-body glucose homeostasis and for identifying potential targets for therapeutic intervention in metabolic disorders such as diabetes and glycogen storage diseases.[8]

Key Metabolic Pathways Involving Glucose 1-Phosphate

G1P is a central player in four major carbohydrate metabolic pathways:

-

Glycogenolysis: The breakdown of glycogen to release glucose.

-

Glycogenesis: The synthesis of glycogen for glucose storage.

-

Glycolysis: The metabolic pathway that converts glucose into pyruvate (B1213749) for energy.

-

Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.

The interplay between these pathways, with G1P at its core, is tightly regulated to meet the energetic demands of the cell and the organism.

Glycogenolysis: Mobilizing Stored Glucose

During periods of energy demand, glycogen phosphorylase catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds at the non-reducing ends of glycogen chains, releasing G1P.[1][9][10] This process is the rate-limiting step in glycogenolysis and is under stringent allosteric and hormonal control.[3][9]

Glycogenesis: Storing Excess Glucose

When glucose levels are high, G1P is a key precursor for glycogen synthesis. The enzyme UDP-glucose pyrophosphorylase converts G1P and UTP into UDP-glucose, the activated form of glucose required for addition to the growing glycogen chain by glycogen synthase.[1][4][7][11]

Linking to Glycolysis and the Pentose Phosphate Pathway

The fate of G1P is intrinsically linked to cellular energy status through its conversion to G6P by phosphoglucomutase.[7][12] G6P can then enter the glycolytic pathway to generate ATP or be shunted into the pentose phosphate pathway to produce NADPH and biosynthetic precursors.[7]

Role in Galactose Metabolism

G1P also plays a role in the metabolism of galactose. Through the Leloir pathway, galactose is converted to UDP-galactose, which is then epimerized to UDP-glucose. UDP-glucose can then be converted to G1P, integrating galactose-derived glucose into the central carbohydrate metabolic pathways.[1][13]

Enzymology of Glucose 1-Phosphate Metabolism

The metabolic fate of G1P is determined by the activity of three key enzymes: Glycogen Phosphorylase, Phosphoglucomutase, and UDP-Glucose Pyrophosphorylase.

Glycogen Phosphorylase (EC 2.4.1.1)

This enzyme catalyzes the phosphorolysis of glycogen to yield G1P.[9] It is a highly regulated enzyme, existing in a less active 'b' form and a more active 'a' form, which is controlled by phosphorylation and allosteric effectors like AMP and ATP.[9][14]

Phosphoglucomutase (EC 5.4.2.2)

Phosphoglucomutase facilitates the reversible isomerization of G1P to G6P, a critical step for linking glycogen metabolism with glycolysis.[7][12] The reaction proceeds through a glucose 1,6-bisphosphate intermediate.[7]

UDP-Glucose Pyrophosphorylase (EC 2.7.7.9)

This enzyme is central to glycogenesis, catalyzing the formation of UDP-glucose from G1P and UTP.[1][11] The reaction is rendered effectively irreversible by the subsequent hydrolysis of the pyrophosphate product.[11]

Quantitative Data on Enzyme Kinetics

The following table summarizes key kinetic parameters for the enzymes involved in G1P metabolism. These values can vary depending on the organism, tissue, and experimental conditions.

| Enzyme | Organism/Tissue | Substrate | K_m (mM) | V_max (U/mg) | Reference |

| Glycogen Phosphorylase b | Rabbit Muscle | Glycogen | 2-10 | - | [14] |

| Phosphate | 5-20 | - | [14] | ||

| Phosphoglucomutase | Rabbit Muscle | Glucose 1-Phosphate | 0.05 - 0.2 | - | [15] |

| Glucose 6-Phosphate | 0.01 - 0.04 | - | [15] | ||

| UDP-Glucose Pyrophosphorylase | Arabidopsis thaliana | Glucose 1-Phosphate | 0.03 - 0.07 | - | [16] |

| UTP | 0.07 - 0.14 | - | [16] | ||

| Barley | Glucose 1-Phosphate | 0.26 | - | [17] | |

| UTP | 0.14 | - | [17] |

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes in G1P metabolism are crucial for research and drug development.

Assay for Glycogen Phosphorylase Activity

Principle: The activity of glycogen phosphorylase can be measured in the direction of glycogen synthesis or phosphorolysis. A common colorimetric method measures the release of inorganic phosphate from G1P.[18] Alternatively, the production of G1P from glycogen can be coupled to the phosphoglucomutase and glucose-6-phosphate dehydrogenase reactions, leading to the production of NADPH, which can be monitored spectrophotometrically at 340 nm.[18]

Protocol (Colorimetric Assay): [8][18]

-

Reaction Mixture: Prepare a reaction mixture containing glycogen, glucose 1-phosphate, and an appropriate buffer (e.g., 50 mM HEPES, pH 7.2).

-

Enzyme Addition: Add the sample containing glycogen phosphorylase to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Stopping the Reaction: Stop the reaction at various time points by adding a reagent that denatures the enzyme.

-

Phosphate Detection: Add a colorimetric reagent for inorganic phosphate (e.g., Malachite Green-based reagent) and measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).

-

Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate released.

-

Calculation: Calculate the enzyme activity based on the rate of phosphate production. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Assay for Phosphoglucomutase Activity

Principle: The activity of phosphoglucomutase is typically assayed by coupling the conversion of G1P to G6P with the glucose-6-phosphate dehydrogenase (G6PDH) reaction. G6PDH oxidizes G6P and reduces NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[19][20]

Protocol (Spectrophotometric Assay): [20][21]

-

Reaction Mixture: Prepare a reaction mixture containing glucose 1-phosphate, NADP+, glucose-6-phosphate dehydrogenase, and an appropriate buffer (e.g., Tris-HCl or HEPES).

-

Sample Addition: Add the sample containing phosphoglucomutase to the reaction mixture.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm in a spectrophotometer at a constant temperature.

-

Calculation: Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of phosphoglucomutase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.

Assay for UDP-Glucose Pyrophosphorylase Activity

Principle: The activity of UDP-glucose pyrophosphorylase in the direction of UDP-glucose synthesis can be measured by quantifying the pyrophosphate (PPi) produced. The PPi can be hydrolyzed by inorganic pyrophosphatase to inorganic phosphate (Pi), which is then measured colorimetrically.[22][23] A more sensitive method involves a coupled luminescence assay where the PPi produced is converted to ATP by ATP-sulfurylase, and the ATP is detected by the firefly luciferase system.[17]

Protocol (Colorimetric Assay): [22][23]

-

Reaction Mixture: Prepare a reaction mixture containing glucose 1-phosphate, UTP, MgCl₂, an appropriate buffer (e.g., MOPS-KOH, pH 7.0), and inorganic pyrophosphatase.

-

Enzyme Addition: Add the sample containing UDP-glucose pyrophosphorylase to initiate the reaction.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Stopping the Reaction and Phosphate Detection: Stop the reaction and measure the released inorganic phosphate using a colorimetric method as described for the glycogen phosphorylase assay.

-

Calculation: Calculate the enzyme activity based on the rate of phosphate production.

Visualizing the Metabolic Network

Diagrams illustrating the central role of Glucose 1-Phosphate in carbohydrate metabolism provide a clear visual representation of these complex pathways.

Caption: Central role of Glucose 1-Phosphate in carbohydrate metabolism.

Caption: Workflow for the spectrophotometric assay of Phosphoglucomutase activity.

Conclusion and Future Directions

Glucose 1-phosphate is undeniably a cornerstone of carbohydrate metabolism. Its strategic position allows for the rapid mobilization of glucose from storage and its efficient channeling into either energy-producing or biosynthetic pathways. The enzymes responsible for its metabolism are key regulatory points and, as such, represent attractive targets for the development of novel therapeutics for metabolic diseases. Future research will likely focus on the intricate allosteric and post-translational regulation of these enzymes, the development of more specific and potent inhibitors or activators, and the elucidation of the role of G1P metabolism in various disease states. A deeper understanding of the dynamics of G1P pools within different cellular compartments will also be crucial for a complete picture of its metabolic significance. This guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unravel the complexities of carbohydrate metabolism and its impact on human health.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Glucose 1-phosphate - Wikipedia [en.wikipedia.org]

- 3. Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. 6.22 Glycogenesis & Glycogenolysis | Nutrition Flexbook [courses.lumenlearning.com]

- 7. Phosphoglucomutase - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]

- 10. Glycogenolysis - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. Carbohydrate metabolism - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The mechanism of the phosphoglucomutase reaction. Studies on rabbit muscle phosphoglucomutase with flux techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular and kinetic characterization of two UDP-glucose pyrophosphorylases, products of distinct genes, from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A luminescence-based assay of UDP-sugar producing pyrophosphorylases - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY41811A [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Phosphoglucomutase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 20. content.abcam.com [content.abcam.com]

- 21. Phosphoglucomutase Activity Assay Kit (Fluorometric) (ab211104) is not available | Abcam [abcam.com]

- 22. Characterization of UDP-glucose pyrophosphorylases from different organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | On the Ancestral UDP-Glucose Pyrophosphorylase Activity of GalF from Escherichia coli [frontiersin.org]

The Enzymatic Conversion of Glycogen to Glucose 1-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract